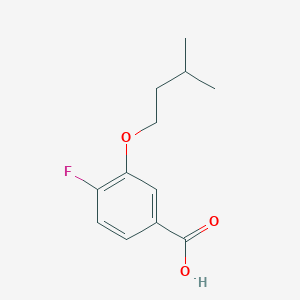

4-Fluoro-3-iso-pentoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMAWXYGYODPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Iso Pentoxybenzoic Acid and Analogues

Retrosynthetic Analysis and Precursor Identification

This analysis reveals two main synthetic pathways:

Pathway A : This route involves the etherification of a pre-existing 3-hydroxy-4-fluorobenzoic acid derivative. The key precursor in this pathway is 3-hydroxy-4-fluorobenzoic acid or its corresponding ester. This is often the more convergent and preferred route.

Pathway B : An alternative route involves the formation of the carboxylic acid group as a later step in the synthesis. This might start from a fluorinated and ether-substituted benzene (B151609) derivative, which is then carboxylated.

Based on this analysis, 3-hydroxy-4-fluorobenzoic acid and its esters are identified as crucial precursors for the synthesis of 4-Fluoro-3-iso-pentoxybenzoic acid.

Introduction of the Fluorine Moiety in Benzoic Acid Scaffolds

The introduction of a fluorine atom onto a benzoic acid scaffold can be achieved through various methods, although for the synthesis of this compound, it is often more efficient to start with a commercially available fluorinated precursor. However, understanding the fundamental fluorination reactions is essential for the synthesis of diverse analogues.

Key methods include:

Sandmeyer-type Reactions : Diazotization of an amino group followed by reaction with a fluoride source, such as in the Balz-Schiemann reaction, is a classic method for introducing fluorine to an aromatic ring. For instance, a 4-aminobenzoic acid ester could be converted to its diazonium fluoroborate salt, which upon heating, yields the 4-fluorobenzoic acid ester.

Nucleophilic Aromatic Substitution (SNAr) : In activated aromatic systems, a leaving group (such as a nitro or chloro group) can be displaced by a fluoride ion. The reactivity is highly dependent on the electronic nature of the substituents on the ring.

Electrophilic Fluorination : Reagents such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor® can be used for the direct fluorination of electron-rich aromatic rings.

For the synthesis of the target molecule, utilizing a starting material that already contains the fluorine atom, such as 4-fluorophenol, is a more practical approach. google.com

Etherification Strategies for the iso-Pentoxy Chain Installation

The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically achieved by the alkylation of a hydroxyl group on the benzoic acid scaffold.

Alkylation Reactions for Alkoxy Group Formation

The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. wikipedia.org

In the context of synthesizing this compound, the reaction would proceed as follows:

Deprotonation : The hydroxyl group of a 3-hydroxy-4-fluorobenzoic acid ester is deprotonated using a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide.

Nucleophilic Attack : The resulting phenoxide then attacks an iso-pentyl halide (e.g., 1-bromo-3-methylbutane) in an SN2 reaction to form the desired ether linkage. wikipedia.org

The use of an ester form of the benzoic acid is crucial to prevent the acidic carboxylic acid proton from interfering with the base used for deprotonation.

Synthesis of Oxygen-Substituted Benzoic Acids

The key precursor for the etherification step is a hydroxylated benzoic acid. The synthesis of 3-hydroxy-4-fluorobenzoic acid has been reported through various methods. One common approach involves the carboxylation of 4-fluorophenol. google.com In this process, 4-fluorophenol is treated with a base like potassium hydroxide, and then carbon dioxide is introduced to install the carboxylic acid group. google.com Subsequent acidification yields 3-hydroxy-4-fluorobenzoic acid. google.com

Another documented synthesis involves the demethylation of 3-fluoro-4-methoxybenzoic acid using a strong acid like hydrobromic acid in acetic acid. prepchem.com

Carboxylic Acid Functional Group Introduction and Modification

The carboxylic acid group can be introduced at various stages of the synthesis. As mentioned, the direct carboxylation of a fluorinated phenol is a viable route. google.com

Alternatively, if the synthesis starts with a precursor that does not have the carboxylic acid group, such as 1-fluoro-2-isopentoxybenzene, the carboxyl group can be introduced via methods like:

Friedel-Crafts Acylation : Reaction with oxalyl chloride followed by hydrolysis.

Lithiation and Carboxylation : Directed ortho-metalation followed by quenching with carbon dioxide.

However, the more common and often final step in the synthesis of this compound is the hydrolysis of a corresponding ester . After the etherification step, which is performed on an ester of 3-hydroxy-4-fluorobenzoic acid, the ester group is converted to a carboxylic acid. This is typically achieved by base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol, followed by acidification. chemicalbook.com

Total Synthesis Approaches for Complex Benzoic Acid Derivatives

A plausible total synthesis route is summarized below:

Starting Material : 4-Fluorophenol.

Carboxylation : Conversion of 4-fluorophenol to 3-hydroxy-4-fluorobenzoic acid. google.com

Esterification : Protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester).

Etherification : Williamson ether synthesis with an iso-pentyl halide to form the methyl or ethyl ester of this compound. wikipedia.org

Hydrolysis : Saponification of the ester to yield the final product, this compound. chemicalbook.com

This approach allows for the efficient and controlled construction of the target molecule.

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Structure | Role |

|---|---|---|

| 4-Fluorophenol | Starting Material | |

| 3-Hydroxy-4-fluorobenzoic acid | Key Precursor | |

| 1-Bromo-3-methylbutane | Alkylating Agent | |

| Potassium Carbonate | K₂CO₃ | Base for Etherification |

Table 2: Summary of Synthetic Reactions

| Reaction Step | Description | Key Reagents |

|---|---|---|

| Carboxylation | Introduction of -COOH group onto 4-fluorophenol | KOH, CO₂ |

| Esterification | Protection of the carboxylic acid | Alcohol (e.g., Methanol), Acid catalyst |

| Etherification | Formation of the iso-pentoxy ether linkage | Base (e.g., K₂CO₃), iso-Pentyl halide |

Scalability Considerations for Research-Oriented Synthetic Protocols

Precursor Synthesis and Scalability

The availability of the key intermediate, 4-fluoro-3-hydroxybenzoic acid, in sufficient quantities is the first major consideration. Several synthetic routes to this precursor have been described, each with distinct advantages and disadvantages concerning scale-up.

One patented method involves the carboxylation of 4-fluorophenol. google.com This process requires the handling of carbon dioxide gas, potentially under pressure, and involves high temperatures. While feasible, scaling this reaction requires specialized pressure-rated reactors and careful control of gas introduction and reaction temperature to ensure safety and reproducibility. Another approach is the nucleophilic aromatic substitution of a more readily available precursor like 2,4-difluorobenzoic acid. A procedure involving heating with sodium hydroxide in dimethyl sulfoxide (DMSO) has been reported to produce the desired product in high yield on a 500g scale. chemicalbook.com

Key scalability challenges for precursor synthesis include:

Reagent Handling: Managing large quantities of corrosive reagents like sodium hydroxide or sulfuric acid.

Thermal Management: Controlling the temperature of large reaction volumes, especially during exothermic steps.

Purification: The isolation of the product from large volumes of solvent and inorganic salts must be efficient, often relying on precipitation and filtration rather than chromatographic methods common in lab-scale synthesis.

Williamson Ether Synthesis: A Key Step for Scale-Up

The Williamson ether synthesis is a fundamental reaction for forming the target ether linkage. However, its direct translation from a small-scale flask to a large-scale reactor is not trivial. Several parameters must be re-optimized to maintain yield and purity while ensuring a safe and manageable process.

Reaction Parameters and Their Impact on Scalability:

| Parameter | Laboratory-Scale Approach | Research Scale-Up Considerations | Rationale for Change |

| Base | Strong bases like NaH or KH are common for complete deprotonation. | Weaker, less hazardous bases like K₂CO₃ or Cs₂CO₃ are preferred. Phase Transfer Catalysis (PTC) is also an option. | NaH and KH pose significant fire risks when handled in large quantities and require inert atmospheres. Carbonates are cheaper, safer, and easier to handle, though they may require higher temperatures or longer reaction times. |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP) are often used to ensure solubility and achieve high reaction rates. | Lower-boiling solvents like acetone, 2-butanone (MEK), or acetonitrile are favored. Toluene with a phase-transfer catalyst can also be effective. | High-boiling solvents are difficult to remove during work-up on a large scale and are often associated with toxicity concerns. Lower-boiling solvents simplify product isolation and reduce energy consumption during distillation. acsgcipr.org |

| Temperature Control | Reactions are often run at elevated temperatures (reflux) with simple heating mantles. | Precise temperature control is critical. The rate of addition of the alkylating agent must be controlled to manage the reaction exotherm and prevent runaway reactions. labmanager.comslideshare.net | The surface-area-to-volume ratio decreases significantly as scale increases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and significant safety hazards. labmanager.com |

| Alkylating Agent | Isopentyl bromide or iodide might be used. An excess may be used to drive the reaction to completion. | Isopentyl bromide or even the less reactive isopentyl chloride (if conditions are optimized) may be used. Stoichiometry is carefully controlled to be near 1:1. | Cost and the need to remove unreacted electrophile during work-up become more significant at scale. Minimizing excess reagents simplifies purification and reduces waste. |

| Work-up & Purification | Column chromatography is a common purification method. | The process must be designed for non-chromatographic purification, such as direct crystallization of the product from the reaction mixture or after an extractive work-up. | Column chromatography is generally not economically or practically feasible for kilogram-scale production. The choice of solvent and reaction conditions should aim to minimize impurities that are difficult to remove by crystallization. |

Steric hindrance from the branched isopentyl group can slow the rate of the SN2 reaction. youtube.com On a laboratory scale, this might be overcome by using a highly reactive alkylating agent (iodide) and a strong base. However, at a larger scale, it is often more practical to extend the reaction time or moderately increase the temperature under carefully controlled conditions rather than using more expensive or hazardous reagents. brainly.com

Purification and Isolation Techniques for Research Applications

Chromatographic Separation Techniques for Substituted Benzoic Acids

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For substituted benzoic acids, various chromatographic techniques are employed to achieve high-resolution separation.

Column Chromatography Methodologies

Column chromatography is a preparative technique used to separate compounds from a mixture. For substituted benzoic acids, normal-phase chromatography using silica gel as the stationary phase is common. The separation is governed by the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and elute later than less polar compounds.

High-performance liquid chromatography (HPLC) offers a more efficient and higher-resolution alternative. Normal-phase HPLC with amine or β-cyclodextrin bonded silica columns has been shown to be effective for separating positional isomers of substituted benzoic acids under isocratic conditions. nih.govsemanticscholar.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable analytical tool for rapidly monitoring the progress of a chemical reaction and assessing the purity of the isolated product. sigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product over time. libretexts.org

For substituted benzoic acids, silica gel plates (often containing a fluorescent indicator, F254) are typically used as the stationary phase. merckmillipore.com The choice of mobile phase is similar to that for column chromatography, often a mixture of a non-polar and a polar solvent. The separated spots are visualized under UV light (254 nm), where aromatic compounds appear as dark spots. sigmaaldrich.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.

Different TLC systems have been developed for the separation of various benzoic acid derivatives, demonstrating the versatility of this technique.

Interactive Table: TLC Systems for Separation of Substituted Benzoic Acids

| Stationary Phase | Mobile Phase (v/v) | Application |

| Silica Gel | Toluene / Ethanol (9:1) | Monitoring esterification of benzoic acid sigmaaldrich.com |

| RP-8 Silica Gel | Acetone / Water (40:60) with ion-pairing reagent | Separation of benzoic acid, 2-chlorobenzoic acid, and 2-nitrobenzoic acid merckmillipore.com |

| Polyamide | Aqueous α-cyclodextrin solutions | Separation of ortho, meta, and para substituted benzoic acids tandfonline.comresearchgate.net |

| Silica Gel | Hexane / Propan-2-ol (9.5:0.5) with gas phase modifiers (CO2, NH3) | Separation of halogenated benzoic acid derivatives researchgate.net |

Recrystallization Protocols for Enhanced Purity

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. alfa-chemistry.com The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. pitt.edu Ideally, the compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures. youtube.com

For benzoic acid, water is an effective recrystallization solvent due to its significantly higher solubility in hot water compared to cold water. ma.edu However, for 4-Fluoro-3-isopentoxybenzoic acid, the presence of the nonpolar isopentoxy group decreases its solubility in water. Therefore, a single solvent system with water may not be ideal. A mixed-solvent system, such as ethanol/water, methanol/water, or acetone/hexane, is likely to be more effective.

The general recrystallization procedure involves:

Dissolving the crude solid in a minimum amount of the hot solvent or solvent mixture to form a saturated solution. pitt.eduma.edu

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

The hot solution is filtered (hot gravity filtration) to remove any insoluble impurities and the charcoal. pitt.edu

The filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. ma.edu

The purified crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent to remove any residual soluble impurities. alfa-chemistry.com

The crystals are dried to remove the solvent completely.

Interactive Table: Solubility of Benzoic Acid in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 0.17 |

| 10 | 0.21 |

| 25 | 0.34 |

| 50 | 0.85 |

| 95 | 5.90 |

This table illustrates the principle of recrystallization, showing a significant increase in solubility with temperature, which is essential for effective purification.

Liquid-Liquid Extraction Methodologies for Mixture Resolution

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. isroset.org For acidic compounds like 4-Fluoro-3-isopentoxybenzoic acid, acid-base extraction is a highly effective method for separating them from neutral or basic impurities. ukessays.commiracosta.edu

The methodology is based on the chemical conversion of the acidic compound into its ionic salt, which is soluble in water but insoluble in common organic solvents like diethyl ether or dichloromethane. isroset.orgmiracosta.edu

The process for isolating an acidic compound involves:

Dissolving the crude mixture in a suitable organic solvent (e.g., diethyl ether).

This organic solution is then washed with an aqueous basic solution, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), in a separatory funnel. miracosta.edulibretexts.org

The base deprotonates the carboxylic acid, forming the corresponding sodium salt (sodium 4-fluoro-3-isopentoxybenzoate). This salt, being ionic, partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. isroset.org

The aqueous layer is separated from the organic layer.

The aqueous layer is then re-acidified by the addition of a strong acid, such as hydrochloric acid (HCl), until the solution is acidic. miracosta.edu This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid.

The pure solid acid can then be collected by vacuum filtration.

Solid-phase extraction (SPE) is another valuable technique, particularly for cleaning up complex samples or isolating compounds from dilute solutions. nih.govresearchgate.net For fluorobenzoic acids, SPE cartridges with C18 (reversed-phase) stationary phases have been used to preconcentrate the analytes from aqueous samples, demonstrating high recovery rates. nih.gov

Solvent Selection for Optimal Isolation Efficiency

The choice of solvent is critical for the success of any purification technique. An ideal solvent should exhibit appropriate solubility characteristics for the target compound and impurities, be chemically inert, volatile for easy removal, and have low toxicity.

For Column Chromatography: The choice of mobile phase is dictated by the stationary phase. For normal-phase silica gel chromatography of 4-Fluoro-3-isopentoxybenzoic acid, a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, acetone) is typically used. The ratio is optimized to achieve an Rf value between 0.2 and 0.4 on TLC for good separation.

For Recrystallization: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. The principle of "like dissolves like" is a useful guide. Given the structure of 4-Fluoro-3-isopentoxybenzoic acid, which has both polar (carboxyl) and nonpolar (isopentoxy, fluorophenyl) regions, mixed solvent systems are often required. Potential solvent pairs include:

Ethanol / Water

Methanol / Water

Acetone / Hexane

Ethyl Acetate / Heptane

For Liquid-Liquid Extraction: The primary requirement is a pair of immiscible solvents. One is typically water, and the other is a water-immiscible organic solvent. The organic solvent should readily dissolve the initial crude mixture and have a low boiling point for easy removal after extraction. Common choices include:

Diethyl ether

Dichloromethane

Ethyl acetate

The selection of the appropriate aqueous solution (e.g., dilute NaOH vs. NaHCO3) depends on the acidity of the compound being extracted and the potential presence of other acidic impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry of 4-Fluoro-3-iso-pentoxybenzoic acid, determining the most stable arrangement of its atoms. These calculations provide foundational data for understanding its electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. taylorandfrancis.com

For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the oxygen atoms of the carboxyl and ether groups, while the LUMO is distributed over the carboxylic acid group and the aromatic ring. The calculated energy values provide a quantitative measure of its reactivity.

Table 1: Calculated FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id In an EPS map, different colors represent different values of electrostatic potential. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In the EPS map of this compound, the most negative regions are concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group shows the highest positive potential, making it the most likely site for deprotonation. The fluorine atom also contributes to a region of negative potential.

DFT calculations are highly effective in predicting various spectroscopic parameters. By calculating properties like magnetic shielding tensors, vibrational frequencies, and electronic transition energies, theoretical spectra can be generated that closely match experimental results. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical values are invaluable for assigning signals in experimentally obtained spectra.

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of absorption bands in the Infrared (IR) spectrum. These calculations can predict the stretching and bending modes of various functional groups within the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (ppm) for -COOH | 12.5 - 13.0 |

| 13C NMR | δ (ppm) for -COOH | 168 - 172 |

| IR | ν (cm-1) for C=O stretch | 1700 - 1720 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models use molecular descriptors—numerical values that characterize the structure of a molecule—to establish a correlation with a specific property. While specific QSPR models for this compound are not widely published, general models for properties like boiling point, solubility, and partition coefficient can be applied to estimate its characteristics.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a rotatable iso-pentoxy group and a carboxylic acid group, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most stable conformers (low-energy states) and the energy barriers between them, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-iso-pentoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or esterification reactions. For example:

- Step 1 : Fluorination at the para position via NAS using a fluorinating agent (e.g., KF in DMF) under controlled pH (6–7) to avoid side reactions .

- Step 2 : Introduction of the iso-pentoxy group via Williamson ether synthesis, requiring anhydrous conditions and a base (e.g., NaH) to activate the phenolic oxygen .

- Yield Optimization : Temperature (80–100°C) and solvent polarity (e.g., DMSO vs. THF) critically affect regioselectivity. Monitor via TLC or HPLC .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- HPLC : C18 reverse-phase column, mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm .

- NMR : Confirm substitution patterns via H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 4.1–4.3 ppm for ether linkage) and F NMR (δ -110 to -115 ppm) .

- Melting Point : Compare with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the iso-pentoxy group influence reactivity in downstream derivatization?

- Methodological Answer : The bulky iso-pentoxy group at the meta position creates steric hindrance, limiting electrophilic substitution at adjacent positions. Computational modeling (DFT) can predict reactive sites:

- Electronic Effects : The fluorine atom directs electrophiles to ortho/para positions, but steric blocking by iso-pentoxy shifts reactivity to the remaining accessible sites .

- Experimental Validation : Perform bromination or nitration reactions and analyze regioselectivity via LC-MS or X-ray crystallography .

Q. What strategies resolve contradictory biological activity data (e.g., enzyme inhibition vs. no activity) in different studies?

- Methodological Answer : Contradictions often arise from assay conditions or impurities. Address by:

- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., pH 7.4 Tris-HCl) .

- Impurity Profiling : Identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) via HRMS and retest biological activity .

- Dose-Response Curves : Ensure linearity (R > 0.95) across 3–5 log concentrations to confirm potency thresholds .

Q. How can discrepancies in 13^{13}13C NMR or IR spectral data be systematically addressed?

- Methodological Answer : Discrepancies may stem from tautomerism or solvent effects.

- Tautomer Identification : Use variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol forms) .

- Solvent Calibration : Compare spectra in DMSO-d vs. CDCl to isolate solvent-induced shifts .

- Reference Libraries : Cross-check with NIST Chemistry WebBook or PubChem spectral data .

Data-Driven Research Challenges

Q. What computational tools predict the solubility and stability of this compound in aqueous vs. organic matrices?

- Methodological Answer : Use COSMO-RS or Hansen Solubility Parameters (HSP):

Q. How does the compound’s fluorinated aromatic system impact its use in polymer or coordination chemistry?

- Methodological Answer : The fluorine atom enhances thermal stability and electron-deficient character, enabling:

- Polymer Blends : Copolymerize with styrene derivatives via radical polymerization (T increases by 20–30°C) .

- Metal Coordination : Chelate with transition metals (e.g., Cu) for catalytic applications; analyze binding constants via UV-Vis titration .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.